

# 3-tert-butyl-1H-pyrazole-5-carboxylic acid CAS number and structure

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## Compound of Interest

Compound Name:	3-tert-butyl-1H-pyrazole-5-carboxylic acid
Cat. No.:	B1299346

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## An In-depth Technical Guide to 3-tert-butyl-1H-pyrazole-5-carboxylic Acid

This technical guide provides comprehensive information on **3-tert-butyl-1H-pyrazole-5-carboxylic acid**, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.

## Core Compound Identification

Chemical Structure:

The structure of **3-tert-butyl-1H-pyrazole-5-carboxylic acid** consists of a pyrazole ring substituted with a tert-butyl group at position 3 and a carboxylic acid group at position 5.

CAS Number: 83405-71-4[1]

## Physicochemical Properties

A summary of the key physicochemical properties for **3-tert-butyl-1H-pyrazole-5-carboxylic acid** and its common N-substituted analogs is presented below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

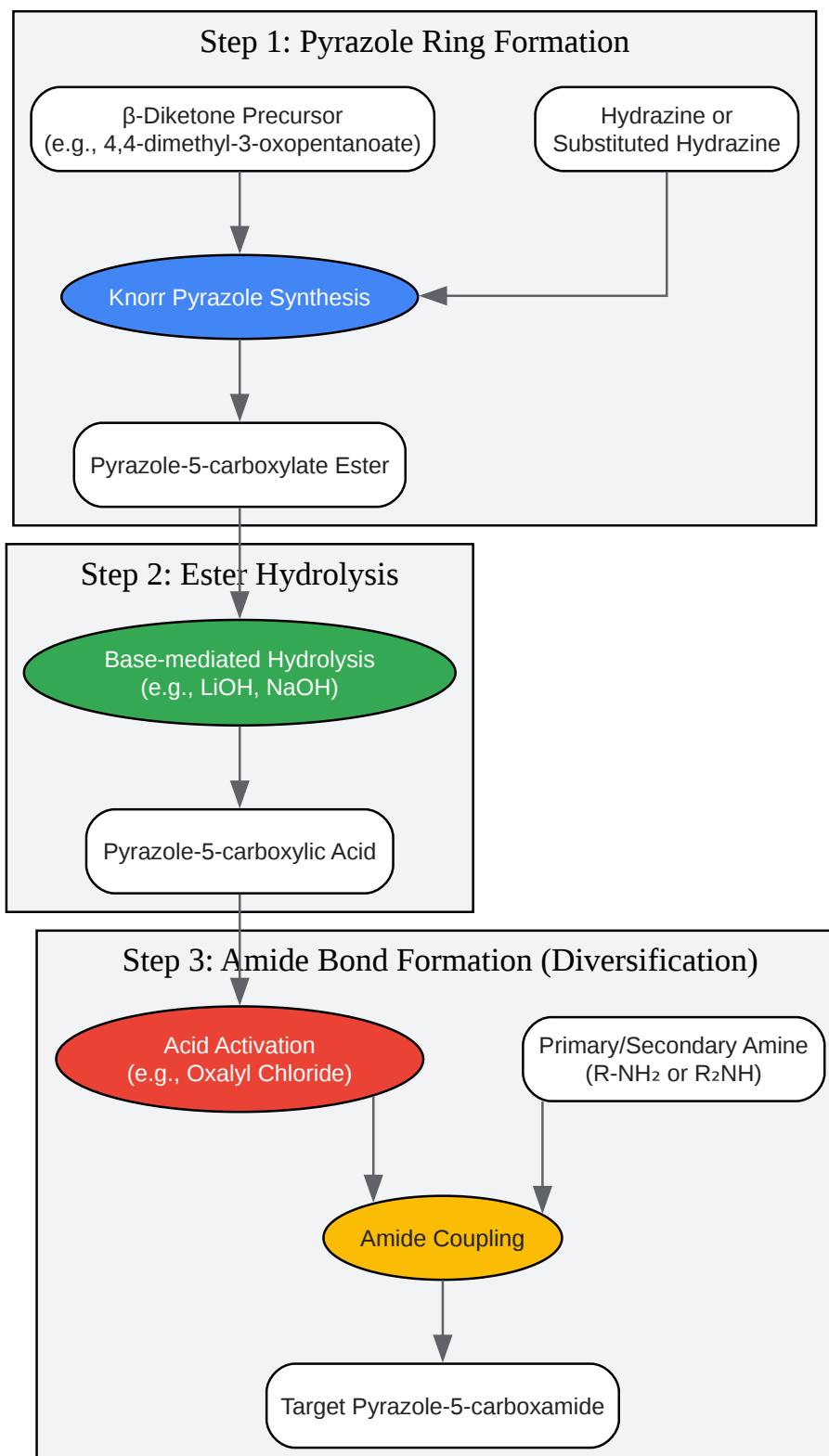
Property	3-tert-butyl-1H-pyrazole-5-carboxylic acid	1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid	3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylic acid
CAS Number	83405-71-4[1]	100957-85-5[2]	93045-47-7[3][4][5][6]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> [7]	C <sub>15</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub> [2]	C <sub>14</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> [3][5]
Molecular Weight	168.19 g/mol [7]	258.32 g/mol [2]	244.29 g/mol [3]
SMILES	CC(C) (C)C1=CC(=NN1)C(=O)O[7]	C1=CC=C(C=C1)CN2 N=C(C=C2C(=O)O)C(C)C	CC(C) (C)C1=CC(=NN1C2=CC=CC=C2)C(=O)O
Storage	Sealed in dry, Room Temperature[7]	Not specified	Not specified

## Synthesis and Experimental Protocols

The synthesis of **3-tert-butyl-1H-pyrazole-5-carboxylic acid** and its derivatives is a critical aspect of its application in research. The general synthetic strategy involves the construction of the pyrazole ring, followed by functional group manipulations.

## Logical Synthesis Workflow

The primary route for synthesizing substituted pyrazole-5-carboxamides, which are common derivatives, begins with the construction of the core pyrazole ring system, followed by modification of the carboxylic acid moiety. This workflow allows for late-stage diversification, which is highly valuable in drug discovery programs.[8]

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General Synthetic Workflow for Pyrazole-5-carboxamides.

## Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester via Knorr Cyclization

This protocol describes the formation of the pyrazole ring from a  $\beta$ -ketoester and a hydrazine derivative.

- Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester.
- Materials:
  - Appropriate  $\beta$ -ketoester (e.g., ethyl 4,4-dimethyl-3-oxopentanoate) (1.0 eq)
  - Hydrazine hydrate or a substituted hydrazine hydrochloride (1.0 - 1.2 eq)
  - Solvent (e.g., Ethanol, Acetic Acid)
- Procedure:
  - Dissolve the hydrazine derivative in the chosen solvent (e.g., ethanol).[\[8\]](#)
  - If using a hydrochloride salt, add a base like sodium acetate to liberate the free hydrazine.
  - Add the  $\beta$ -ketoester dropwise to the stirred hydrazine solution at room temperature.[\[8\]](#)
  - Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).[\[8\]](#)
  - Upon completion (typically 2-6 hours), allow the mixture to cool to room temperature.[\[8\]](#)
  - Reduce the solvent volume under reduced pressure. The product may precipitate or require extraction with an organic solvent (e.g., ethyl acetate) followed by washing with water and brine.
  - Purify the crude product by recrystallization or column chromatography.

## Protocol 2: Hydrolysis to 3-tert-butyl-1H-pyrazole-5-carboxylic Acid

This protocol details the conversion of the pyrazole ester to the target carboxylic acid.

- Objective: To synthesize **3-tert-butyl-1H-pyrazole-5-carboxylic acid** from its corresponding ester.
- Materials:
  - Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)
  - Base: Lithium hydroxide (LiOH) or Potassium hydroxide (KOH) (1.5 - 3.0 eq)[8][9][10]
  - Solvent system: Ethanol or a mixture of Tetrahydrofuran (THF) and Water.[8][9][10]
  - 1M Hydrochloric acid (HCl) solution
- Procedure:
  - Dissolve the pyrazole ester in the solvent system (e.g., ethanol).[9][10]
  - Add an aqueous solution of the base (e.g., KOH) to the ester solution.[9][10]
  - Heat the mixture to reflux for several hours (typically 3 hours) until TLC indicates the complete consumption of the starting material.[9][10]
  - Cool the reaction mixture and remove the organic solvent under reduced pressure.[9][10]
  - Dissolve the remaining aqueous residue in water and acidify with 1M HCl until a precipitate forms.[9][10]
  - Filter the solid precipitate, wash with cold water, and dry to yield the carboxylic acid.[9][10]

## Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[11] Pyrazole derivatives are known to exhibit diverse pharmacological activities.

- Anticancer Activity: Numerous pyrazole-containing compounds have been investigated as potential anticancer agents. For instance, certain carbohydrazide derivatives of pyrazole have shown cytotoxicity against lung cancer cell lines like A549.[11]
- Enzyme Inhibition: The pyrazole core is present in several FDA-approved drugs, including the selective COX-2 inhibitor Celecoxib, highlighting its importance in designing enzyme inhibitors.[11]
- Bioisosteric Replacement: In drug design, the carboxylic acid moiety can sometimes be replaced with bioisosteres like tetrazoles to improve pharmacokinetic properties such as metabolic stability and lipophilicity.[12] The availability of **3-tert-butyl-1H-pyrazole-5-carboxylic acid** provides a versatile starting point for creating libraries of compounds for screening and lead optimization.

The tert-butyl group on the pyrazole ring can provide steric bulk, which can influence binding selectivity and improve metabolic stability by blocking potential sites of oxidation. This makes the title compound a valuable building block for developing new therapeutic agents.

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